N-(1-Naphthyl)ethylenediamine
Overview
Description
Synthesis Analysis
The synthesis of N-(1-Naphthyl)ethylenediamine involves several chemical processes. Kunkely and Vogler (2002) synthesized a complex of N-(1-Naphthyl)ethylenediamine with notable fluorescence characteristics (Kunkely & Vogler, 2002). Additionally, Bounias (1980) used N-(1-Naphthyl)ethylenediamine dihydrochloride in a quantification process for sugars (Bounias, 1980). These studies indicate diverse synthetic pathways and applications for this compound.
Molecular Structure Analysis
The molecular structure of N-(1-Naphthyl)ethylenediamine is characterized by its naphthyl and ethylenediamine components. This structure imparts specific electronic and photophysical properties to the compound. The study by Kunkely and Vogler (2002) highlights the fluorescence properties arising from its molecular structure (Kunkely & Vogler, 2002).
Chemical Reactions and Properties
N-(1-Naphthyl)ethylenediamine participates in various chemical reactions due to its reactive functional groups. For instance, Mako, Levenson, and Levine (2020) discussed the immobilization of N-(1-Naphthyl)ethylenediamine on cellulose for nitrite detection, demonstrating its reactive nature and utility in sensor technology (Mako, Levenson, & Levine, 2020).
Physical Properties Analysis
The physical properties of N-(1-Naphthyl)ethylenediamine, such as solubility, melting point, and boiling point, are crucial for its application in various fields. However, specific studies focusing on these properties were not found in the current search.
Chemical Properties Analysis
The chemical properties of N-(1-Naphthyl)ethylenediamine, including its reactivity with other chemicals and stability under different conditions, are important for its practical applications. The study by Mako, Levenson, and Levine (2020) provides insights into its reactivity and potential for functionalization (Mako, Levenson, & Levine, 2020).
Scientific Research Applications
Quantification of Sugars : Used as a reagent for determining sugars on thin-layer plates, N-(1-Naphthyl)ethylenediamine dihydrochloride exhibits accuracy ranging from 6 to 0.25% in a range of 0.06 to 80 nmol of spotted quantities (Bounias, 1980).
Spectroscopic Characterization : It has been used in the synthesis and spectroscopic characterization of complexes, such as Pt(naph-en)Cl2, showing fluorescence originating from the appended naphthyl substituent (Kunkely & Vogler, 2002).
Carcinogenicity Bioassay : N-(1-Naphthyl)ethylenediamine dihydrochloride was subject to a bioassay for possible carcinogenicity, using Fischer 344 rats and B6C3F1 mice, but was not found to be carcinogenic (Weisburger et al., 1979).
Nitrite Detection : It has been immobilized on cellulose and implemented in a paper-based device for ultrasensitive nitrite detection, demonstrating efficiency in various environmental conditions (Mako, Levenson & Levine, 2020).
Water Quality Analysis : Applied in reversed phase flow injection-spectrophotometric determination of trace nitrite nitrogen in water, offering high sensitivity, good selectivity, and rapid analysis speed (Wang Zhen-p, 1999).
Glucose Detection in Brain Microdialysates : Used as a matrix in MALDI mass spectrometry for measuring glucose levels in rat brain microdialysates, offering a low detection limit and little interference in high ionic strength solutions (Chen et al., 2012).
Nitrate Reduction Detection : A nonliquid reagent containing N-(1-naphthyl)ethylenediamine dihydrochloride was developed for detecting nitrate reduction, offering reliable results (Lampe, 1981).
Spectrophotometric Determination : Used in the spectrophotometric determination of N-(1-naphthyl)ethylenediamine in aqueous solution, the method is simple, rapid, and doesn't require temperature control or solvent extraction techniques (Ibraheem & Bashir, 1984).
Safety And Hazards
“N-(1-Naphthyl)ethylenediamine” is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and use only outdoors or in a well-ventilated area .
Future Directions
properties
IUPAC Name |
N'-naphthalen-1-ylethane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c13-8-9-14-12-7-3-5-10-4-1-2-6-11(10)12/h1-7,14H,8-9,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NULAJYZBOLVQPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
1465-25-4 (di-hydrochloride) | |
Record name | N-(1-Naphthyl)ethylenediamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000551097 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7043744 | |
Record name | N-(1-Naphthyl)ethylenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7043744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Straw-yellow viscous liquid; [Merck Index] | |
Record name | N-(1-Naphthyl)ethylenediamine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/15730 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
N-(1-Naphthyl)ethylenediamine | |
CAS RN |
551-09-7 | |
Record name | N-(1-Naphthyl)ethylenediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=551-09-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(1-Naphthyl)ethylenediamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000551097 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Ethanediamine, N1-1-naphthalenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N-(1-Naphthyl)ethylenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7043744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(1-naphthyl)ethylenediamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.176 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-1-NAPHTHYLETHYLENEDIAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02X37521XE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Citations
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